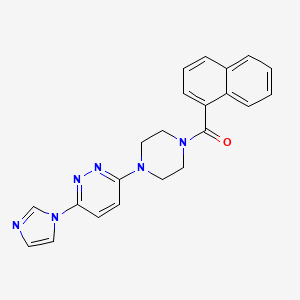

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(19-7-3-5-17-4-1-2-6-18(17)19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-10-23-16-28/h1-11,16H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOAIJSLACQIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with piperazine and naphthalene derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the naphthalene moiety is thought to enhance cytotoxicity against various cancer cell lines. For instance, derivatives of imidazole and piperazine have shown effectiveness in inhibiting tumor growth in preclinical studies.

Antimicrobial Properties

Compounds containing imidazole and pyridazine rings have been noted for their antimicrobial activities. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, it may act as an antagonist or inverse agonist at certain receptors, such as the histamine H3 receptor, which is involved in regulating neurotransmission and could be beneficial in treating neurological disorders like obesity and cognitive dysfunctions .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of similar compounds, it was found that derivatives featuring the naphthalene structure exhibited IC50 values as low as 5.71 µM against breast cancer cell lines, outperforming standard chemotherapeutic agents . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria. The synthesized compounds showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, indicating significant potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone would depend on its specific biological target. Generally, compounds with imidazole and pyridazine rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s activity is contextualized against three classes of analogues:

Key Observations :

- Receptor Specificity: The target compound’s naphthalene and pyridazine-imidazole groups may favor CB1 receptor interactions, akin to indole-derived cannabinoids, but structural differences (e.g., rigid pyridazine vs. flexible morpholinoethyl chains) could alter binding kinetics .

- Potency Trends: Indole derivatives with 4–6 carbon side chains exhibit optimal CB1 affinity, whereas pyrrole analogues are less potent. The target compound’s piperazine linker may mimic this flexibility, though steric effects from the fused pyridazine-imidazole could reduce efficacy compared to morpholinoethyl groups .

- Dual Activity: Benzoimidazole-piperazine compounds (e.g., H1/H4 ligands) highlight the piperazine moiety’s role in multi-receptor targeting. The target compound’s imidazole-pyridazine system may confer selectivity for non-histamine targets .

Physicochemical Properties

- Hydrogen-Bonding Capacity : The pyridazine-imidazole system offers more hydrogen-bonding sites than pyrimidine or morpholine derivatives, possibly improving target engagement .

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates multiple heterocycles, including imidazole, pyridazine, and piperazine, which are known to enhance pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.38 g/mol. The structural features include:

- Imidazole ring : Contributes to biological interactions.

- Pyridazine moiety : Implicated in various pharmacological activities.

- Piperazine group : Enhances binding affinity to biological targets.

- Naphthalene component : Provides hydrophobic interactions crucial for activity.

The mechanism of action for this compound involves:

- Inhibition of SHP2 : The compound has been identified as a potential inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), which plays a significant role in cancer signaling pathways.

- Modulation of Enzyme Activity : The imidazole and pyridazine rings can interact with specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects in various diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity due to their structural characteristics that allow interaction with microbial targets.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 2.18 | Cancer Cell Line X |

| Compound B | 4.00 | Cancer Cell Line Y |

| This compound | TBD | SHP2 Inhibition |

These findings highlight the potential for further development as an anticancer agent .

Antitubercular Activity

In studies focusing on anti-tubercular agents, certain derivatives related to this compound exhibited promising results against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations .

Case Study 1: SHP2 Inhibition

A study investigating various compounds for SHP2 inhibition found that the target compound showed significant inhibitory effects, supporting its potential use in cancer therapies aimed at modulating SHP2 activity.

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial properties of similar compounds revealed that modifications to the piperazine and naphthalene components could enhance efficacy against specific bacterial strains, suggesting a pathway for optimizing this compound for therapeutic use.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : Synthesis begins with the formation of imidazole and pyridazine intermediates.

- Coupling Reactions : These intermediates are then coupled with piperazine and naphthalene derivatives under controlled conditions.

- Purification : Final products are purified using techniques such as crystallization and chromatography to ensure high purity necessary for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.